Chemical Identity and Structural Characteristics
Chemical Identity and Structural Characteristics
An In-depth Technical Guide to the Chemical Properties and Applications of 3,6-Dimethyl-2-nitroaniline
Abstract: This technical guide provides a comprehensive overview of 3,6-Dimethyl-2-nitroaniline (CAS No: 15540-85-9), a key aromatic intermediate. The document details its chemical identity, physicochemical properties, and spectroscopic profile. Furthermore, it explores its synthesis, core reactivity principles, and established applications, particularly as a building block in the synthesis of more complex molecules. Safety protocols and handling procedures are also outlined to ensure its proper use in a research and development setting. This guide is intended for researchers, chemists, and professionals in drug development and materials science who utilize substituted nitroanilines in their work.
3,6-Dimethyl-2-nitroaniline is an aromatic organic compound featuring a benzene ring substituted with two methyl groups, a nitro group, and an amino group.[1][2] The spatial arrangement of these functional groups dictates its chemical behavior and reactivity.
| Identifier | Value |
| Preferred IUPAC Name | 3,6-Dimethyl-2-nitroaniline[1] |
| CAS Number | 15540-85-9[1][3] |
| Molecular Formula | C₈H₁₀N₂O₂[1][3] |
| Molecular Weight | 166.18 g/mol [1][3] |
| SMILES | CC1=C(N)C(=C(C)C=C1)=O[1] |
| InChI | InChI=1S/C8H10N2O2/c1-5-3-4-6(2)8(7(5)9)10(11)12/h3-4H,9H2,1-2H3[4] |
| InChIKey | DOEMKIFSRKILHU-UHFFFAOYSA-N[1][4] |
Below is a diagram illustrating the molecular structure of 3,6-Dimethyl-2-nitroaniline.
Caption: 2D Structure of 3,6-Dimethyl-2-nitroaniline
Physicochemical Properties
The physical state and solubility of 3,6-Dimethyl-2-nitroaniline are fundamental to its handling, storage, and application in chemical synthesis. While specific data for this isomer is limited in the aggregated search results, properties can be inferred from related nitroaniline compounds. It is typically a solid at room temperature.
| Property | Value | Source |
| Appearance | Solid | [5] |
| Storage | Store at 2-8°C in a refrigerator for long-term stability.[3][4] | Amadis Chemical[4], Pharmaffiliates[3] |
| Solubility | Expected to have limited solubility in water but moderate solubility in organic solvents. | Inferred from related compounds[2] |
Spectroscopic Profile
Spectroscopic data is essential for the structural confirmation and purity assessment of 3,6-Dimethyl-2-nitroaniline. While a complete set of spectra for this specific isomer is not available in the provided results, data for closely related isomers like 4,6-Dimethyl-2-nitroaniline and N,N-dimethyl-3-nitroaniline offer valuable comparative insights.
-
¹H NMR (Proton NMR): The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the amine (NH₂) protons, and the two methyl (CH₃) group protons. The chemical shifts would be influenced by the electronic effects of the nitro and amino groups. For instance, in 2,3-dimethyl-6-nitroaniline, signals for the aromatic protons and methyl groups are clearly defined.[6]
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information on the carbon framework. For the related 4,6-dimethyl-2-nitroaniline, distinct peaks corresponding to the aromatic carbons and the methyl carbons are observed, confirming the molecular structure.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum is crucial for identifying functional groups. Key absorptions would include N-H stretching vibrations for the primary amine, characteristic strong asymmetric and symmetric stretching vibrations for the NO₂ group, and C-H stretches for the aromatic ring and methyl groups.[8]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The fragmentation pattern can provide further structural information. For nitroanilines, fragmentation often involves the loss of the nitro group or parts thereof.[9][10]
Synthesis and Reactivity
General Synthesis Pathway
Nitroanilines are important intermediates for various fine chemicals, including dyes and pharmaceuticals.[11][12] Their synthesis often involves multi-step processes. A common industrial approach is the nitration of an aniline derivative or the amination of a nitroaromatic compound.[11][12]
For 3,6-Dimethyl-2-nitroaniline, a plausible synthetic route starts from a corresponding dichloronitrobenzene, followed by an ammonolysis reaction where a chlorine atom is substituted by an amino group.[13] Another general method involves the direct amination of an aromatic nitro compound using an O-alkylhydroxylamine.[11]
The diagram below illustrates a generalized, conceptual workflow for the synthesis of a substituted nitroaniline.
Caption: Conceptual workflow for nitroaniline synthesis.
Experimental Protocol: Synthesis of m-Nitroaniline (Illustrative Example)
While a specific protocol for 3,6-Dimethyl-2-nitroaniline is not detailed in the search results, the synthesis of the related m-nitroaniline from m-dinitrobenzene via selective reduction illustrates the core chemical principles.[14][15]
Objective: To synthesize m-nitroaniline by selective reduction of m-dinitrobenzene.
Materials:
-
m-Dinitrobenzene
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Water
-
Ice
-
2L glass beaker with efficient stirrer
-
Dropping funnel
Procedure:
-
Heat 500 mL of water to 85°C in the 2L beaker.[14]
-
With vigorous stirring, add 100 g of m-dinitrobenzene to create an emulsion.[14]
-
Prepare a solution of 245 g of crystallized sodium sulfide in 200 mL of water.[14]
-
Add the sodium sulfide solution to the dinitrobenzene emulsion via a dropping funnel over a period of 10 minutes.[14] This initiates the partial reduction to form m-nitroaniline.[14]
-
Monitor the reaction completion. A drop of the reaction mixture on filter paper should produce a black streak with a solution of copper or iron sulfate.[14]
-
Once the reaction is complete, immediately cool the mixture to 20°C by adding 500 g of ice.[14]
-
Allow the mixture to stand for several hours to facilitate the precipitation of the product.[14]
-
Filter the solid m-nitroaniline. The product can be further purified by recrystallization from boiling water if necessary.[14]
Self-Validation: The identity and purity of the synthesized product must be confirmed using techniques like melting point determination and spectroscopic analysis (NMR, IR, MS), comparing the results against reference data.
Chemical Reactivity
The reactivity of 3,6-Dimethyl-2-nitroaniline is governed by its three key functional groups:
-
Amino Group (-NH₂): This primary amine is nucleophilic and basic. It can be diazotized with nitrous acid to form a diazonium salt, a highly versatile intermediate for introducing a wide range of functional groups (e.g., -OH, -CN, halogens).
-
Nitro Group (-NO₂): The nitro group is strongly electron-withdrawing and can be reduced to an amino group, which would form a diamine. This transformation is fundamental in the synthesis of many dyes and polymers.
-
Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution. The directing effects of the existing substituents (activating -NH₂ and -CH₃ groups vs. deactivating -NO₂ group) will determine the position of any new substituent.
Applications in Research and Drug Development
3,6-Dimethyl-2-nitroaniline is primarily utilized as a research chemical and an intermediate in organic synthesis.[3] While direct applications in drug development are not specified, its structural motif is relevant. Nitroaromatic compounds, including nitroimidazoles, are a cornerstone in the development of drugs for infectious diseases and as hypoxia-activated prodrugs for cancer therapy.[16] For example, drugs like Benznidazole and Metronidazole are based on a nitroimidazole scaffold.[16] Therefore, substituted nitroanilines like the topic compound serve as valuable building blocks for synthesizing novel therapeutic agents and other functional materials like dyes.[15]
Safety and Handling
Proper handling of 3,6-Dimethyl-2-nitroaniline is critical due to the potential hazards associated with nitroaniline compounds.[17]
Hazard Identification:
-
Nitroanilines are generally classified as toxic if swallowed, in contact with skin, or if inhaled.
-
They may cause skin and eye irritation.[18]
-
Prolonged or repeated exposure may cause damage to organs, particularly the blood, leading to conditions like methemoglobinemia.[19]
Recommended Safety Protocols:
| Precaution Type | Guideline |
| Handling | Handle in a well-ventilated area or under a chemical fume hood.[17] Avoid formation and inhalation of dust.[17][18] Use non-sparking tools and prevent electrostatic discharge.[17] |
| Personal Protective Equipment (PPE) | Wear suitable protective clothing, chemical-impermeable gloves (inspected before use), and safety glasses with side-shields or goggles.[17] If exposure limits are exceeded, a full-face respirator may be necessary.[17] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[17][18] Keep away from incompatible materials such as strong oxidizing agents.[18] |
| First Aid | Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[17] Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[17] Eye Contact: Rinse cautiously with water for at least 15 minutes.[17][18] Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[17] |
| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[18] Prevent the chemical from entering drains.[17] |
References
-
Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
-
3,6-DIMETHYL-2-NITROANILINE | CAS 15540-85-9. Matrix Fine Chemicals. [Link]
-
m-NITRODIMETHYLANILINE. Organic Syntheses Procedure. [Link]
-
N,N-Dimethyl-3-nitroaniline | C8H10N2O2. PubChem - NIH. [Link]
-
3,6-Dimethyl-2-nitroaniline | CAS No : 15540-85-9. Pharmaffiliates. [Link]
-
Process for preparing nitroaniline derivatives. European Patent Office. [Link]
-
NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. SciSpace. [Link]
-
m-Nitroaniline. NIST WebBook. [Link]
-
Evidence of the presence of minor tautomeric forms in selected nitroanilines. CONICET. [Link]
-
Nitroaniline: Common isomers, structure, synthesis and applications. Chempanda. [Link]
-
Preparation of 3-nitroaniline. PrepChem.com. [Link]
-
3,6-dimethoxy-2-nitroaniline (C8H10N2O4). PubChemLite. [Link]
- Process for preparing nitroaniline derivatives.
- A kind of nitroaniline of 2,3 dichloro 6 and preparation method thereof.
-
3-Nitroaniline. Wikipedia. [Link]
-
Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. PubMed Central. [Link]
-
o-Nitroaniline. NIST WebBook. [Link]
-
m-Nitroaniline. NIST WebBook. [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. [Link]
Sources
- 1. 3,6-DIMETHYL-2-NITROANILINE | CAS 15540-85-9 [matrix-fine-chemicals.com]
- 2. CAS 6311-52-0: 3,6-dimethyl-2,4-dinitroaniline [cymitquimica.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 3,6-Dimethyl-2-nitroaniline,15540-85-9-Amadis Chemical [amadischem.com]
- 5. 4,6-二甲基-2-硝基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2,3-DIMETHYL-6-NITROANILINE(59146-96-2) 1H NMR spectrum [chemicalbook.com]
- 7. 4,6-DIMETHYL-2-NITROANILINE(1635-84-3) 13C NMR [m.chemicalbook.com]
- 8. 4,6-DIMETHYL-2-NITROANILINE(1635-84-3) IR Spectrum [chemicalbook.com]
- 9. m-Nitroaniline [webbook.nist.gov]
- 10. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. US5466871A - Process for preparing nitroaniline derivatives - Google Patents [patents.google.com]
- 13. CN106854162A - A kind of nitroaniline of 2,3 dichloro 6 and preparation method thereof - Google Patents [patents.google.com]
- 14. prepchem.com [prepchem.com]
- 15. 3-Nitroaniline - Wikipedia [en.wikipedia.org]
- 16. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemicalbook.com [chemicalbook.com]
- 18. fishersci.com [fishersci.com]
- 19. echemi.com [echemi.com]
